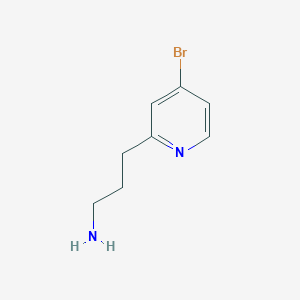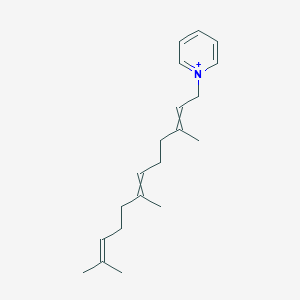
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium involves several steps. One common method starts with the precursor farnesol, which undergoes a series of reactions including oxidation, reduction, and substitution to form the desired product. Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity of the compound .
化学反応の分析
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, resulting in reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial products
作用機序
The mechanism of action of 1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium can be compared with other similar compounds, such as:
Farnesol: A precursor in the synthesis of the compound, known for its role in the biosynthesis of cholesterol and other important biomolecules.
Farnesoic acid: Another related compound with similar structural features and biological activities.
Farnesyl acetate: Used in the fragrance industry and has similar chemical properties. The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers
特性
CAS番号 |
927670-34-6 |
|---|---|
分子式 |
C20H30N+ |
分子量 |
284.5 g/mol |
IUPAC名 |
1-(3,7,11-trimethyldodeca-2,6,10-trienyl)pyridin-1-ium |
InChI |
InChI=1S/C20H30N/c1-18(2)10-8-11-19(3)12-9-13-20(4)14-17-21-15-6-5-7-16-21/h5-7,10,12,14-16H,8-9,11,13,17H2,1-4H3/q+1 |
InChIキー |
FCQBRAHNQKOITF-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCC(=CC[N+]1=CC=CC=C1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



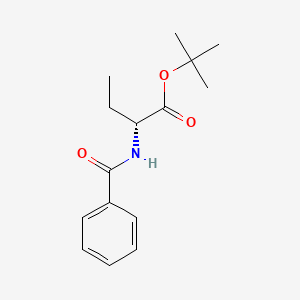
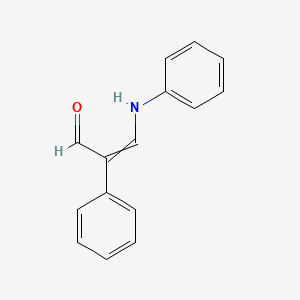
![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-](/img/structure/B14182074.png)
![3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B14182080.png)
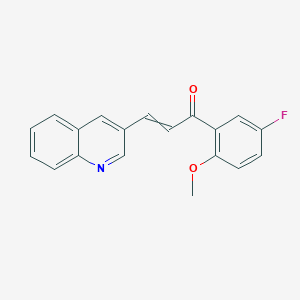

![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)
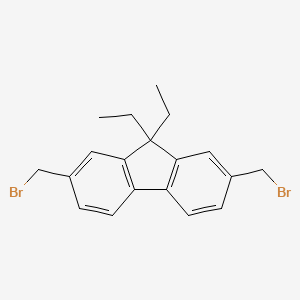
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
